N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1 of the pyrazole ring and a 4-fluorophenylamine substituent at position 4 of the pyrimidine ring. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition and anticancer properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHLPJIKXHATSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin core. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and a suitable pyrimidinyl derivative, under acidic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its use in treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system in which it is studied.
Comparison with Similar Compounds
PP3 (1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine)
- Structure : Lacks the 4-fluorophenyl group; the aniline substituent is unmodified.
- Role : Used as a negative control in kinase inhibition studies (e.g., Src family kinases) due to its inability to bind ATP pockets effectively .
- Key Data :
- Biological Activity: No significant inhibitory activity compared to PP2 (a Src kinase inhibitor) .
N-(3-Chloro-4-Fluorophenyl)-1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine (Compound 7d)
- Structure : Features dual halogenation (3-chloro, 4-fluoro on the aniline group) and a 3-methyl group on the pyrazole ring.
- Synthesis : Derived from formamide reflux reactions .
- Key Data: Molecular Formula: C₁₉H₁₄ClF₂N₅. Anticancer Activity: Exhibits dual EGFR/ErbB2 receptor inhibition, with IC₅₀ values in the nanomolar range .
1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine (Compound 4)
N-(Naphthalen-2-yl)-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine (Compound 3e)
- Structure : Substitutes the 4-fluorophenyl group with a naphthyl group.
- Key Data :
- Biological Activity : The naphthyl group may enhance π-π stacking interactions, increasing potency in certain cancer cell lines .
Tabulated Comparison of Key Derivatives
*Calculated based on formula C₁₁H₈FN₅.
Biological Activity
N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolopyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C17H16FN5, with a molecular weight of 295.4 g/mol. The IUPAC name for this compound is 1-phenyl-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN5 |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | 1-phenyl-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| InChI Key | OHDQJHCJBYUHLD-UHFFFAOYSA-N |
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. By binding to the active sites of these enzymes, it disrupts their function, leading to altered cell proliferation and apoptosis in cancer cells. This mechanism positions it as a promising candidate for anticancer therapy.
Anticancer Properties
Research indicates that compounds in the pyrazolopyrimidine class can effectively inhibit various kinases associated with cancer progression. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7 by targeting key signaling pathways involved in cell survival and growth .
Enzymatic Inhibition
This compound has also been investigated for its potential as an inhibitor of phosphodiesterases (PDEs), which play critical roles in various physiological processes. The inhibition of PDEs can lead to increased levels of cyclic nucleotides within cells, thereby enhancing signaling pathways that promote cell death in cancerous tissues .
Study 1: Anticancer Efficacy
In a recent study, pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer potency against several cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as effective anticancer agents .
Study 2: PDE Inhibition and Anticryptosporidial Activity
Another study focused on the development of pyrazolopyrimidine compounds as inhibitors of PDE-V. These compounds demonstrated potent anticryptosporidial activity in vitro and in vivo, indicating their potential use in treating infections caused by Cryptosporidium parasites .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions affect yield?
Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React pyrazolo[3,4-d]pyrimidin-4-amine intermediates with aryl halides (e.g., 4-fluorophenyl bromide) in dry acetonitrile or dichloromethane under reflux conditions. Yields depend on solvent polarity and temperature .
- Step 2: Purification via recrystallization (e.g., acetonitrile) to achieve >95% purity. IR and -NMR confirm the formation of N-aryl bonds (e.g., NH stretching at 3300–3400 cm) .
Key Variables: - Solvent: Acetonitrile enhances nucleophilicity, while dichloromethane favors milder conditions.
- Catalyst: No catalyst required for aryl halide coupling, but base (e.g., KCO) may improve reactivity .
Q. How can researchers validate the molecular structure of this compound?
Answer: Use a combination of spectroscopic and analytical methods:
- -NMR: Look for aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ 9.0–10.0 ppm) .
- HRMS (ESI): Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What methodologies are recommended for evaluating the compound’s kinase inhibition activity?
Answer:
- In vitro Kinase Assays: Use purified kinase domains (e.g., Src kinase) with ATP-competitive inhibition protocols. Measure IC values via fluorescence polarization .
- Molecular Dynamics (MD): Simulate binding stability (e.g., RMSD <2.0 Å over 50 ns) and residue flexibility (RMSF analysis) to identify critical interactions (e.g., with catalytic lysine or hinge regions) .
Example: Compound XIIb showed 75% inhibition of Src kinase at 1 μM, with MD simulations revealing stable hydrogen bonds to Glu310 and Asp404 .
Q. How can researchers resolve contradictions in biological activity data across cell lines?
Answer:
- Dose-Response Curves: Test across multiple concentrations (e.g., 0.1–100 μM) to rule out off-target effects.
- Mechanistic Profiling: Use RNA-seq or phosphoproteomics to identify downstream pathways (e.g., apoptosis markers like caspase-3 activation) .
Case Study: A derivative with anti-cancer activity in HeLa cells (IC = 2.5 μM) showed no effect in MCF-7 cells due to differential expression of TRAP1, a mitochondrial Hsp90 paralog .
Q. What strategies improve selectivity for specific kinase targets (e.g., EGFR over ErbB2)?
Answer:
- Structure-Activity Relationship (SAR): Modify substituents on the pyrazolo[3,4-d]pyrimidine core. For example:
- Co-crystallization Studies: Resolve X-ray structures (e.g., PDB: 5EDQ) to guide rational design .
Methodological Notes
- Contradictions in Synthesis: and report differing solvent preferences (acetonitrile vs. benzene). Resolve by testing both under controlled conditions.
- Biological Assays: Normalize viability assays using cytotoxic controls (e.g., sodium azide) to minimize plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
